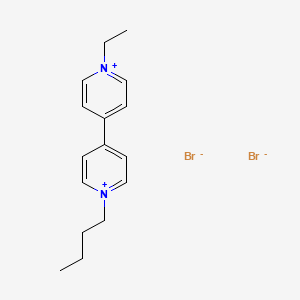
1-Butyl-1'-ethyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide is a bipyridinium salt, known for its unique electrochemical properties. Bipyridinium compounds, often referred to as viologens, are widely studied in the field of supramolecular chemistry due to their ability to undergo reversible redox reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide typically involves the alkylation of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with butyl bromide and ethyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then purified using crystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Redox Reactions: Common reagents include reducing agents like sodium dithionite or electrochemical methods.
Substitution Reactions: Nucleophiles such as thiocyanate or cyanide ions are often used under mild conditions.
Major Products:
Redox Reactions: The reduced forms of the compound exhibit different electronic and optical properties.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted bipyridinium derivatives.
Scientific Research Applications
1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide is primarily based on its redox properties. The compound can accept and donate electrons, making it an effective mediator in electron transfer processes. Its molecular targets include various redox-active sites in biological and chemical systems. The pathways involved often include the formation of radical cations and anions, which can further participate in secondary reactions .
Comparison with Similar Compounds
- 1,1’-Diethyl-4,4’-bipyridinium dibromide
- 1,1’-Dibenzyl-4,4’-bipyridinium dibromide
- 1,1’-Methylenebis(4,4’-bipyridin-1-ium) dibromide
Comparison: 1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific alkyl substituents, which influence its solubility, redox potential, and interaction with other molecules.
Properties
CAS No. |
63962-62-9 |
|---|---|
Molecular Formula |
C16H22Br2N2 |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
1-butyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C16H22N2.2BrH/c1-3-5-10-18-13-8-16(9-14-18)15-6-11-17(4-2)12-7-15;;/h6-9,11-14H,3-5,10H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
HVDCUQGNBUTKJD-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















